molecular formula C8H7FN2O4 B8595820 Methyl 3-amino-2-fluoro-5-nitrobenzoate

Methyl 3-amino-2-fluoro-5-nitrobenzoate

Cat. No.: B8595820
M. Wt: 214.15 g/mol
InChI Key: SETCTEILPDJQOS-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-fluoro-5-nitrobenzoate is a fluorinated aromatic ester with the molecular formula C₈H₆FN₂O₄. Its structure features a benzoate backbone substituted with amino (-NH₂) at position 3, fluoro (-F) at position 2, and nitro (-NO₂) at position 5, with a methyl ester group at the carboxylate position.

Properties

Molecular Formula

C8H7FN2O4

Molecular Weight

214.15 g/mol

IUPAC Name

methyl 3-amino-2-fluoro-5-nitrobenzoate

InChI

InChI=1S/C8H7FN2O4/c1-15-8(12)5-2-4(11(13)14)3-6(10)7(5)9/h2-3H,10H2,1H3

InChI Key

SETCTEILPDJQOS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])N)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key structural analogs differ in the positions of substituents or the presence of additional functional groups, significantly altering their chemical and physical properties.

Table 1: Substituent Comparison of Methyl 3-amino-2-fluoro-5-nitrobenzoate and Analogs
Compound Name Substituent Positions CAS Number Similarity Score Molecular Formula
This compound 3-NH₂, 2-F, 5-NO₂ Not Provided Reference C₈H₆FN₂O₄
Methyl 2-amino-5-fluoro-3-nitrobenzoate 2-NH₂, 5-F, 3-NO₂ 328547-11-1 0.88 C₈H₆FN₂O₄
Methyl 5-fluoro-2-nitrobenzoate 5-F, 2-NO₂ 393-85-1 0.95 C₈H₆FNO₄
Methyl 2-fluoro-4-nitrobenzoate 2-F, 4-NO₂ 392-09-6 0.90 C₈H₆FNO₄
Methyl 4,5-difluoro-2-nitrobenzoate 4,5-F, 2-NO₂ 1015433-96-1 0.94 C₈H₅F₂NO₄
Methyl 4-amino-3-fluoro-5-nitrobenzoate* 4-NH₂, 3-F, 5-NO₂ 606143-94-6 Not Provided C₁₄H₁₁F₂N₃O₄

*Includes an additional (2-fluorophenyl)amino group at position 2 .

Key Observations :

  • Fluorine Substitution: Methyl 5-fluoro-2-nitrobenzoate (similarity 0.95) lacks the amino group, reducing nucleophilic reactivity but retaining strong electron-withdrawing effects from fluorine and nitro groups .
  • Dual Fluorination : Methyl 4,5-difluoro-2-nitrobenzoate introduces a second fluorine, increasing lipophilicity and steric hindrance, which may affect solubility and biological membrane permeability .

Impact of Functional Group Modifications

Amino Group vs. Halogen Replacement
  • Methyl 3-amino-5-chloro-2-nitrobenzoate () replaces fluorine with chlorine.
Complex Substituents
  • Methyl 4-amino-3-fluoro-2-((2-fluorophenyl)amino)-5-nitrobenzoate (CAS 606143-94-6) incorporates a fluorophenylamino group, increasing molecular weight (323.07 g/mol vs. 213.14 g/mol for the target compound) and introducing π-π stacking capabilities, which could enhance binding affinity in receptor-ligand systems .

Physicochemical and Analytical Comparisons

Table 2: Analytical Data for Selected Compounds
Compound Name NMR Shifts (¹H/¹³C) FTIR Peaks (cm⁻¹) HPLC Retention Time
This compound Not Reported Not Reported Not Reported
Methyl shikimate (Reference) δ 3.70 (s, COOCH₃) 1720 (C=O ester) ~12.5 min (Peak A)
Sandaracopimaric acid methyl ester δ 1.20 (s, CH₃) 1705 (C=O ester) Not Reported

Analytical Insights :

  • NMR : Methyl esters typically show singlet peaks near δ 3.6–3.8 ppm for the methoxy group. Fluorine substituents cause splitting in ¹H NMR due to spin-spin coupling .
  • FTIR : Ester carbonyl stretches appear at ~1700–1750 cm⁻¹. Nitro groups exhibit strong absorptions near 1520 and 1350 cm⁻¹ .
  • HPLC: Retention times vary with polarity; nitro and amino groups may reduce elution times compared to non-polar analogs like neophytadiene () .

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